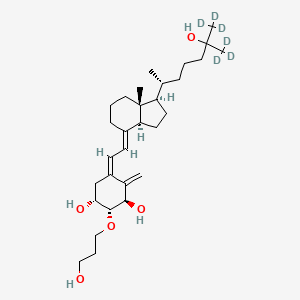

Eldecalcitol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1/i3D3,4D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEXGDDBXLBRTD-WEKSAGPESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C)(C([2H])([2H])[2H])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Eldecalcitol-d6 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldecalcitol, an analog of the active form of vitamin D, has emerged as a significant therapeutic agent for osteoporosis.[1][2][3] Its potent effects on increasing bone mineral density and reducing fracture risk have been substantiated in numerous clinical trials.[1][3] For researchers and drug development professionals, accurate quantification of Eldecalcitol in biological matrices is paramount for pharmacokinetic, bioequivalence, and metabolism studies. This technical guide focuses on the critical role of Eldecalcitol-d6, a deuterated form of Eldecalcitol, in the precise bioanalysis of the parent compound. This compound serves as a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for quantitative mass spectrometry due to its ability to compensate for variability during sample preparation and analysis.

Core Application of this compound: An Internal Standard for Quantitative Bioanalysis

The primary application of this compound in research is as an internal standard for the accurate quantification of Eldecalcitol in biological samples, most notably human plasma, using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The nearly identical physicochemical properties of this compound to the native analyte, with a distinct mass difference, allow for precise and accurate measurement by correcting for potential variations during sample extraction, chromatographic separation, and ionization.

Quantitative Data on Method Validation

The use of this compound as an internal standard has been crucial in the validation of robust and sensitive bioanalytical methods for Eldecalcitol. The following tables summarize the key validation parameters from studies employing UPLC-MS/MS for the quantification of Eldecalcitol in human plasma.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value | Reference |

| Calibration Curve Range | 10.0 - 1000.0 pg/mL | |

| Lower Limit of Quantification (LLOQ) | 5 - 10 pg/mL | |

| Upper Limit of Quantification (ULOQ) | 1000.0 pg/mL | |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision of the Analytical Method

| Quality Control (QC) Sample | Within-Run Precision (CV%) | Within-Run Accuracy (% Deviation) | Between-Run Precision (CV%) | Between-Run Accuracy (% Deviation) | Reference |

| LLOQ QC | 11.5 | -3.0 to 12.0 | Not Reported | Not Reported | |

| Low QC | 11.4 | -8.0 to 11.3 | Not Reported | Not Reported | |

| Medium QC | 11.4 | -8.0 to 11.3 | Not Reported | Not Reported | |

| High QC | 11.4 | -8.0 to 11.3 | Not Reported | Not Reported |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Eldecalcitol | Not Specified | Not Specified |

Note: While specific percentage values for recovery and matrix effect for Eldecalcitol were not detailed in the provided search results, the validation of these methods according to regulatory guidelines implies that these parameters were within acceptable limits.

Detailed Experimental Protocol: Quantification of Eldecalcitol in Human Plasma

This section outlines a typical experimental protocol for the quantification of Eldecalcitol in human plasma using this compound as an internal standard with UPLC-MS/MS.

1. Materials and Reagents

-

Eldecalcitol reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Sample Preparation

-

Spiking of Internal Standard: To a known volume of plasma sample (e.g., 200 µL), add a precise amount of this compound working solution.

-

Protein Precipitation (if applicable): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins.

-

Extraction:

-

Solid-Phase Extraction (SPE): Load the pre-treated sample onto a conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute Eldecalcitol and this compound with an appropriate solvent.

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the plasma sample, vortex to extract the analytes, and separate the organic layer.

-

-

Evaporation and Reconstitution: Evaporate the eluate or organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

-

Chromatographic System: An ultra-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous and organic solvents, typically containing a modifier like formic acid to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Eldecalcitol and this compound are monitored.

-

Eldecalcitol: m/z 508.6 → 397.4

-

This compound: m/z 514.6 → 403.3

-

4. Data Analysis

-

Integrate the peak areas for both Eldecalcitol and this compound.

-

Calculate the peak area ratio of Eldecalcitol to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Eldecalcitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of Eldecalcitol, the following diagrams are provided.

References

A Technical Guide to the Mechanism and Application of Eldecalcitol-d6 as an Internal Standard in Bioanalysis

Introduction for Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount for robust drug development and clinical research. This technical guide delves into the fundamental rationale and practical application of Eldecalcitol-d6 as a deuterated internal standard for the quantification of Eldecalcitol. Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] By mitigating variability from matrix effects and sample preparation, this compound offers an unparalleled solution for generating reliable pharmacokinetic data.[2][3]

The Core Mechanism: How Deuterated Standards Ensure Analytical Accuracy

The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis.[2] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[2]

An internal standard (IS) is a compound with physicochemical properties similar to the analyte, added at a known concentration to all samples, calibrators, and quality controls. This compound is a deuterated internal standard, a version of the Eldecalcitol molecule where six hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave almost identically throughout the analytical process.

This co-eluting "chemical twin" experiences the same extraction losses, ionization suppression or enhancement, and injection volume variations as the actual analyte. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of error and ensuring data integrity.

Pharmacological Context: The Therapeutic Action of Eldecalcitol

Eldecalcitol is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3, and is approved in Japan for the treatment of osteoporosis. Its primary mechanism involves binding to the vitamin D receptor (VDR), which in turn influences the expression of genes crucial for calcium and phosphate metabolism. Unlike earlier vitamin D analogs, Eldecalcitol exhibits a strong inhibitory effect on bone resorption. In vivo studies have shown that it increases bone mineral density by suppressing the expression of RANKL (receptor activator of nuclear factor κB ligand) in osteoblasts. More recent research also indicates that Eldecalcitol can prevent muscle loss by alleviating oxidative stress and inhibiting the NF-κB signaling pathway.

Caption: Eldecalcitol signaling pathway in bone cells.

Bioanalytical Application of this compound

The quantification of Eldecalcitol in biological matrices like human plasma is essential for pharmacokinetic studies. Given its very low circulating concentrations, a highly sensitive and specific analytical method is required. Ultra-Performance Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) with a deuterated internal standard is the method of choice.

Experimental Workflow

The analytical process involves several critical steps where this compound corrects for potential variability. A known amount of this compound is added to the plasma sample at the very beginning, ensuring that any subsequent loss of analyte is mirrored by a proportional loss of the internal standard.

Caption: Bioanalytical workflow using this compound internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

The following protocol is a synthesized example based on published methodologies for the determination of Eldecalcitol in human plasma.

-

Sample Preparation (Solid Phase Extraction - SPE)

-

To 500 µL of human plasma, add 50 µL of this compound working solution (internal standard).

-

Vortex the mixture for 30 seconds.

-

Load the mixture onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with a series of solutions (e.g., water, methanol/water mixtures) to remove interfering substances.

-

Elute Eldecalcitol and this compound from the cartridge with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the UPLC-MS/MS system.

-

-

UPLC-MS/MS Conditions

-

Chromatographic System : Acquity Ultra Performance Liquid Chromatography (UPLC).

-

Column : C18 reversed-phase column (e.g., 150 x 2 mm).

-

Mobile Phase : A gradient of two or more solvents, such as water with a formic acid modifier and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., AB SCIEX Triple Quad 6500+).

-

Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity.

-

Quantitative Performance Data

The use of this compound allows for the development of highly robust and validated bioanalytical methods. The tables below summarize typical performance characteristics from a validated UPLC-APCI-MS/MS method.

Table 1: Mass Spectrometric Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Eldecalcitol | 508.6 | 397.4 |

| this compound (IS) | 514.6 | 403.3 |

Table 2: Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 5.0 - 2000.0 pg/mL |

| Lower Limit of Quantitation (LLOQ) | 5.0 pg/mL |

| Intra-day Precision (%RSD) | ≤ 15% |

| Inter-day Precision (%RSD) | ≤ 15% |

| Accuracy (%RE) | Within ±15% |

| Matrix Effect | Minimal and compensated by IS |

| Recovery | Consistent between analyte and IS |

Data synthesized from published literature for illustrative purposes.

This compound serves as the quintessential internal standard for the bioanalysis of Eldecalcitol. Its mechanism of action is rooted in its near-identical physicochemical properties to the unlabeled analyte, which allows it to track and correct for variability throughout the entire analytical workflow. By incorporating this compound, researchers and drug developers can achieve highly accurate, precise, and reliable quantification, ensuring the integrity of pharmacokinetic data in clinical and non-clinical studies. The use of such a stable isotope-labeled internal standard is a critical component of a robust, defensible, and regulatory-compliant bioanalytical method.

References

Eldecalcitol-d6: A Technical Guide to its Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Eldecalcitol-d6, a deuterated analog of the active vitamin D derivative, Eldecalcitol. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, analytical methodologies, and mechanism of action to support its application in research and development.

Core Physical and Chemical Properties

This compound is a synthetic analog of Eldecalcitol, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a higher molecular weight, which is advantageous for its use as an internal standard in quantitative mass spectrometry-based assays.[1][2][3][4][5] The strategic placement of deuterium also enhances its metabolic stability compared to the non-deuterated form.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |

| Molecular Formula | C₃₀H₄₄D₆O₅ | |

| Molecular Weight | 496.75 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (25 mg/mL with ultrasonication). Slightly soluble in methanol and acetonitrile. | |

| Storage Conditions | Store at -20°C, protected from light, and under a nitrogen atmosphere. | |

| Stability | Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Bench-top, freeze-thaw, and long-term frozen storage stability have been evaluated to ensure concentration integrity during sample handling and analysis. |

Experimental Protocols

Quantification of this compound in Human Plasma using UPLC-MS/MS

This section details a validated method for the sensitive and specific quantification of Eldecalcitol in human plasma, using this compound as a stable isotope-labeled internal standard (SIL-IS).

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol describes the extraction of Eldecalcitol and this compound from human plasma samples.

-

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Solid Phase Extraction (SPE) cartridges

-

Methanol

-

Acetonitrile

-

Water (LC-MS grade)

-

Formic acid

-

-

Procedure:

-

To a 500 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.

-

Vortex the sample to ensure thorough mixing.

-

Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for UPLC-MS/MS analysis.

-

2.1.2. UPLC-MS/MS Analysis

-

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 150 x 2 mm)

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.3-0.4 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40-50°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion APCI

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Eldecalcitol: m/z 508.6 → 397.4

-

This compound (SIL-IS): m/z 514.6 → 403.3

-

-

APCI Source Parameters:

-

Vaporizer Temperature: 350-500°C

-

Probe Temperature: 250-300°C

-

Nebulizer Gas Flow: Optimized for stable spray formation (typically 20-50 arbitrary units)

-

-

Workflow for UPLC-MS/MS Analysis of this compound

Caption: UPLC-MS/MS analytical workflow.

Mechanism of Action: Signaling Pathways

Eldecalcitol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression. Its primary therapeutic application is in the treatment of osteoporosis, where it modulates bone metabolism by influencing the activity of osteoblasts and osteoclasts.

A key mechanism of Eldecalcitol's action is the suppression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) expression in osteoblasts. RANKL is a critical cytokine for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. By downregulating RANKL, Eldecalcitol indirectly inhibits osteoclast activity, leading to a reduction in bone resorption and an increase in bone mineral density.

Eldecalcitol Signaling Pathway in Bone Metabolism

Caption: Eldecalcitol's inhibitory signaling pathway.

This technical guide provides a foundational understanding of this compound for its application in scientific research. For further details, researchers are encouraged to consult the cited references.

References

Eldecalcitol-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Eldecalcitol-d6, a deuterated analog of the active vitamin D derivative, Eldecalcitol. This document outlines its core physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its application in research and drug development.

Core Physicochemical Data

This compound is the deuterium-labeled form of Eldecalcitol, an analog of the active form of vitamin D used in the treatment of osteoporosis.[1][2][3] The incorporation of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry-based assays.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₄D₆O₅ | [1] |

| Molecular Weight | 496.75 g/mol | |

| Appearance | White to off-white solid | |

| Primary Use | Internal standard for quantitative analysis | |

| Therapeutic Class (unlabeled) | Anti-osteoporotic agent, Vitamin D Receptor (VDR) activator |

Mechanism of Action: Vitamin D Receptor Signaling

Eldecalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. Upon ligand binding, the VDR forms a heterodimer with the Retinoid-X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

In the context of bone metabolism, a key action of Eldecalcitol is the suppression of bone resorption. This is achieved, in part, by downregulating the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts. Reduced RANKL levels lead to decreased osteoclast differentiation and activity, thus tipping the balance towards a reduction in bone breakdown.

Caption: this compound signaling pathway in osteoblasts.

Experimental Protocols

Quantification of Eldecalcitol in Human Plasma using UPLC-MS/MS

This method details the use of this compound as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Eldecalcitol in biological matrices.

a. Sample Preparation (Solid Phase Extraction - SPE)

-

To a 500 µL aliquot of human plasma, add a known concentration of this compound solution as the internal standard.

-

Vortex the sample to ensure thorough mixing.

-

Perform a solid-phase extraction to remove plasma proteins and other interfering substances. The specific SPE cartridge and elution solvents should be optimized for the analyte.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions

-

Chromatographic System: Acquity Ultra Performance Liquid Chromatography (UPLC) unit.

-

Column: C18 column (e.g., 150 x 2 mm).

-

Mobile Phase: An optimized gradient of aqueous and organic solvents (e.g., water and acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Eldecalcitol: m/z 508.6 → 397.4

-

MRM Transition for this compound (SIL-IS): m/z 514.6 → 403.3

-

-

Data Analysis: The concentration of Eldecalcitol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Eldecalcitol.

Caption: UPLC-MS/MS quantification workflow for Eldecalcitol.

Vitamin D Receptor (VDR) Activation Assay (Reporter Gene Assay)

This assay quantifies the ability of a compound like Eldecalcitol to activate the VDR and drive the expression of a reporter gene.

a. Materials

-

Human cell line engineered to express human VDR and a luciferase reporter gene linked to a VDRE (available commercially).

-

Cell culture media and reagents.

-

Test compound (Eldecalcitol) and reference agonist (e.g., Calcitriol).

-

Luciferase detection reagent.

-

96-well cell culture plates.

b. Protocol

-

Cell Plating: Seed the reporter cells into a 96-well plate at a predetermined density (e.g., 8,000 cells/well) and incubate for 18-24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Eldecalcitol and the reference agonist. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Cell Lysis: After incubation, remove the treatment medium and lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Add the luciferase detection reagent to the cell lysate.

-

Data Acquisition: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of VDR activation.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine potency (e.g., EC₅₀).

This technical guide provides foundational information and methodologies for the research and development applications of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

A Prospective Development Guide for Deuterated Eldecalcitol: Rationale, Synthesis, and Preclinical Evaluation

Executive Summary: Eldecalcitol, an active vitamin D₃ analog, is an established therapeutic agent for osteoporosis, noted for its potent inhibition of bone resorption and a favorable pharmacokinetic profile characterized by a long plasma half-life. This profile is attributed to high binding affinity for the Vitamin D-Binding Protein (DBP) and resistance to CYP24A1-mediated catabolism.[1][2] Metabolic modification, however, still occurs via enzymes such as CYP3A4 and sterol C4-methyl oxidase (SC4MOL).[1] Strategic deuteration of Eldecalcitol at sites vulnerable to metabolic oxidation presents a compelling opportunity to enhance its metabolic stability. This modification, leveraging the kinetic isotope effect, could lead to a longer half-life, increased systemic exposure, and potentially improved therapeutic efficacy or a reduced dosing frequency. This document outlines a prospective development plan for a novel deuterated Eldecalcitol entity, covering the scientific rationale, a proposed synthetic pathway, and a comprehensive preclinical evaluation workflow.

Introduction: The Rationale for Deuterating Eldecalcitol

Eldecalcitol (ED-71) is a 1α,25-dihydroxyvitamin D₃ derivative with a hydroxypropoxy group at the 2β position, which distinguishes it from the endogenous active form, calcitriol.[3][4] Its clinical success in treating osteoporosis is based on its ability to increase bone mineral density by more potently suppressing bone resorption than older vitamin D analogs.

The key pharmacological attributes of Eldecalcitol are:

-

High Affinity for DBP: Eldecalcitol exhibits a higher affinity for the serum Vitamin D-Binding Protein (DBP) compared to calcitriol, contributing to its long plasma half-life of approximately 53 hours in healthy volunteers.

-

Metabolic Resistance: It is a poor substrate for CYP24A1, the primary catabolic enzyme for calcitriol, which further enhances its stability.

-

Unique Mechanism: While it binds to the Vitamin D Receptor (VDR) with a lower affinity than calcitriol, its sustained presence allows for effective modulation of target genes, such as down-regulating RANKL expression in osteoblasts to suppress bone resorption.

Despite its stability, Eldecalcitol is metabolized. In vitro studies using human liver and small intestine microsomes have identified CYP3A4 and SC4MOL as enzymes involved in its metabolism. Deuteration—the substitution of a protium (¹H) atom with a deuterium (²H) atom—is a validated strategy in medicinal chemistry to slow down cytochrome P450-mediated metabolism. The C-D bond is stronger than the C-H bond, resulting in a higher activation energy for bond cleavage, a phenomenon known as the kinetic isotope effect. By selectively placing deuterium at metabolically labile positions, the rate of drug metabolism can be significantly reduced.

The primary goals for developing a deuterated Eldecalcitol are:

-

Enhanced Metabolic Stability: To reduce the rate of metabolic clearance, thereby increasing the drug's half-life and overall exposure (AUC).

-

Improved Pharmacokinetic Profile: To achieve a more consistent and predictable plasma concentration, potentially allowing for lower or less frequent dosing.

-

Potentially Improved Therapeutic Index: By improving metabolic stability, the therapeutic efficacy could be enhanced without a corresponding increase in adverse effects like hypercalcemia.

Proposed Synthesis of Deuterated Eldecalcitol

The synthesis of vitamin D analogs is typically achieved through a convergent approach, coupling an A-ring synthon with a CD-ring side-chain fragment. This methodology is well-suited for introducing isotopic labels. A proposed workflow would involve the synthesis of a deuterated A-ring phosphine oxide and its subsequent Horner-Wadsworth-Emmons olefination with a standard, non-deuterated CD-ring ketone (e.g., Grundmann's ketone analog).

Proposed Experimental Protocol: Convergent Synthesis

-

Synthesis of Deuterated A-Ring Synthon:

-

Begin with a suitable chiral precursor, such as D-lyxose.

-

Perform a series of protection, oxidation, and reduction steps to construct the core A-ring structure.

-

Introduce deuterium at specific, metabolically labile positions. For instance, if metabolism occurs on the 2β-(3-hydroxypropoxy) side chain, a deuterated version of 3-bromo-1-propanol could be used in its introduction. If metabolism targets other sites, deuterium could be introduced using a deuterated reducing agent (e.g., sodium borodeuteride) at a key step.

-

Convert the deuterated A-ring intermediate into a phosphine oxide to prepare it for the coupling reaction.

-

-

Coupling Reaction (Horner-Wadsworth-Emmons):

-

Deprotonate the deuterated A-ring phosphine oxide using a strong base like n-butyllithium in THF at -78°C.

-

Add the non-deuterated CD-ring ketone fragment to the reaction mixture.

-

Allow the reaction to proceed to form the protected, deuterated Eldecalcitol skeleton. The coupling reaction joins the two fragments to create the characteristic triene system of vitamin D.

-

-

Deprotection and Purification:

-

Remove all protecting groups (e.g., silyl ethers) using an appropriate reagent, such as tetrabutylammonium fluoride (TBAF).

-

Purify the final deuterated Eldecalcitol compound using high-performance liquid chromatography (HPLC).

-

Confirm the structure and deuterium incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed convergent synthesis workflow for deuterated Eldecalcitol.

Preclinical Evaluation: Characterization and Comparison

A rigorous preclinical evaluation is necessary to compare the properties of deuterated Eldecalcitol (d-Eldecalcitol) with its non-deuterated parent compound. The workflow would involve in vitro biochemical assays followed by in vivo pharmacokinetic and pharmacodynamic studies.

In Vitro Characterization

3.1.1. VDR Binding and Activation Assays

-

Objective: To confirm that deuteration does not negatively impact the compound's interaction with its primary molecular target, the Vitamin D Receptor (VDR).

-

Experimental Protocol: Competitive Binding Assay:

-

Utilize recombinant human VDR.

-

Use a radiolabeled ligand, such as [³H]-calcitriol, as the competitor.

-

Incubate a constant amount of VDR and radioligand with increasing concentrations of unlabeled Eldecalcitol or d-Eldecalcitol.

-

Separate bound from free radioligand using a method like hydroxylapatite precipitation.

-

Measure radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the IC₅₀ and Ki values to determine binding affinity.

-

-

Experimental Protocol: Reporter Gene Assay:

-

Use a host cell line (e.g., HEK293T) stably transfected with two plasmids: one expressing human VDR and another containing a luciferase reporter gene under the control of a Vitamin D Response Element (VDRE) promoter.

-

Culture the cells in 96-well plates and treat with a range of concentrations of Eldecalcitol or d-Eldecalcitol for 12-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Plot the dose-response curve and determine the EC₅₀ value, representing the concentration required for half-maximal activation.

-

3.1.2. Metabolic Stability Assay

-

Objective: To quantify the improvement in metabolic stability due to deuteration.

-

Experimental Protocol: Incubation with Liver Microsomes:

-

Prepare incubation mixtures containing human liver microsomes (HLMs), a NADPH-generating system, and either Eldecalcitol or d-Eldecalcitol at a fixed concentration (e.g., 1 µM).

-

Incubate the mixtures at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.

-

In Vivo Pharmacokinetic (PK) Studies

-

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of Eldecalcitol and d-Eldecalcitol in an animal model.

-

Experimental Protocol: Rodent PK Study:

-

Use male Sprague-Dawley rats (n=3-5 per group).

-

Administer a single oral (p.o.) or intravenous (i.v.) dose of Eldecalcitol or d-Eldecalcitol.

-

Collect blood samples via tail vein or jugular vein catheter at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Quantify drug concentrations in plasma using a validated LC-MS/MS method, with a deuterated analog serving as the internal standard.

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t₁/₂).

-

The following diagram outlines the proposed preclinical evaluation workflow.

Caption: Preclinical workflow for comparative evaluation of d-Eldecalcitol.

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables to facilitate direct comparison between Eldecalcitol and its deuterated analog.

Table 1: Comparative In Vitro Activity and Stability

| Parameter | Eldecalcitol | d-Eldecalcitol (Expected) | Method |

|---|---|---|---|

| VDR Binding Affinity (Ki, nM) | ~8x lower than calcitriol | Similar to Eldecalcitol | Competitive Radioligand Binding |

| VDR Activation (EC₅₀, nM) | Data specific | Similar to Eldecalcitol | VDRE-Luciferase Reporter Assay |

| Metabolic Half-Life (t₁/₂, min) | Data specific | > Eldecalcitol | Human Liver Microsome Assay |

| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Data specific | < Eldecalcitol | Human Liver Microsome Assay |

Table 2: Comparative Pharmacokinetic Parameters in Rats (Single Oral Dose)

| Parameter | Eldecalcitol | d-Eldecalcitol (Expected) |

|---|---|---|

| Cₘₐₓ (pg/mL) | ~104 | Higher or Similar |

| Tₘₐₓ (hr) | ~3.5 | Similar or Delayed |

| AUC₀₋inf (pg·hr/mL) | Data specific | Significantly Higher |

| Terminal Half-Life (t₁/₂, hr) | ~53 | Significantly Longer |

| Oral Bioavailability (F%) | Data specific | Higher or Similar |

Note: Pharmacokinetic values for Eldecalcitol are from human studies and are provided for context; direct comparison will be made with data from the concurrent rodent study.

Signaling Pathway of Eldecalcitol

Eldecalcitol exerts its effects through the classical Vitamin D Receptor signaling pathway. Deuteration is not expected to alter this mechanism, only the pharmacokinetics of the ligand.

References

- 1. Human hepatic metabolism of the anti-osteoporosis drug eldecalcitol involves sterol C4-methyl oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

Eldecalcitol-d6 supplier and commercial availability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the deuterated active vitamin D analog, Eldecalcitol-d6. The document covers its commercial availability, applications in research, particularly as an internal standard in pharmacokinetic studies, and the biochemical pathways it influences.

Commercial Availability and Supplier Information

This compound, the deuterated form of Eldecalcitol, is available from several specialized chemical suppliers for research purposes. It is crucial to note that this product is intended for research use only and not for human or veterinary therapeutic applications. Below is a summary of suppliers and their product specifications.

| Supplier | Catalog/Web ID | Purity | Molecular Formula | Pack Size | Availability |

| MedChemExpress | HY-A0020S-1mg | 99.53% | C30H44D6O5 | 1 mg | In Stock |

| Immunomart | T19305 | Not Specified | C30H44D6O5 | Not Specified | In Stock |

| Aladdin | E659133 | Not Specified | Not Specified | 1 mg | Not Specified |

| TargetMol | T19305 | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg | Backorder |

| C/D/N Isotopes | D-8015 | Not Specified | C30H44D6O5 | Not Specified | In Stock |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C30H44D6O5[1][2] |

| Molecular Weight | ~496.75 g/mol [1] |

| Storage Temperature | -20℃[2] |

| Shipping Condition | Blue Ice[2] |

Application in Pharmacokinetic Studies: LC-MS/MS Internal Standard

This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Eldecalcitol in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, matrix effects, and instrument response.

Experimental Workflow for Eldecalcitol Quantification

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Eldecalcitol using this compound as an internal standard.

Caption: Workflow for Eldecalcitol quantification using this compound.

Detailed LC-MS/MS Protocol

The following protocol is based on a validated method for the determination of Eldecalcitol in human plasma.

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Objective: To extract Eldecalcitol and this compound from human plasma and remove interfering matrix components.

-

Procedure:

-

To a 200 µL aliquot of human plasma, add a known concentration of this compound solution as the internal standard.

-

Vortex the sample to ensure thorough mixing.

-

Load the sample onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with appropriate solvents to remove interfering substances.

-

Elute the analyte and internal standard from the cartridge with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. UPLC-APCI-MS/MS Analysis

-

Objective: To separate Eldecalcitol from other components and quantify it using tandem mass spectrometry.

-

Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

Eldecalcitol: m/z 508.6 → 397.4

-

This compound (SIL-IS): m/z 514.6 → 403.3

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Eldecalcitol to this compound against a series of known concentrations of Eldecalcitol.

-

The concentration of Eldecalcitol in the plasma samples is then determined from this calibration curve.

-

The reported lower limit of quantification (LLOQ) for this method is as low as 5 pg/mL.

-

Mechanism of Action and Signaling Pathway

Eldecalcitol is an analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol), and is used in the treatment of osteoporosis. Its actions are mediated through the Vitamin D Receptor (VDR). Eldecalcitol exhibits a strong inhibitory effect on bone resorption.

The diagram below illustrates the proposed signaling pathway for Eldecalcitol's action on bone cells, leading to the suppression of bone resorption.

Caption: Eldecalcitol signaling pathway in bone metabolism.

Pathway Description:

-

Eldecalcitol binds to the Vitamin D Receptor (VDR) in preosteoblasts.

-

This interaction enhances the differentiation of preosteoblasts into mature osteoblasts.

-

Mature osteoblasts exhibit reduced expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).

-

The decrease in RANKL leads to suppressed differentiation of preosteoclasts into mature, bone-resorbing osteoclasts.

-

Ultimately, this cascade of events results in a potent inhibition of bone resorption, contributing to an increase in bone mineral density.

This technical guide provides a foundational understanding of this compound for researchers. For specific experimental applications, it is always recommended to consult the detailed protocols and safety data sheets provided by the respective suppliers.

References

Eldecalcitol-d6: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the deuterated active vitamin D analogue, Eldecalcitol-d6. This document outlines its chemical identity, quantitative properties, and key experimental protocols for its analysis. This compound is the deuterium-labeled version of Eldecalcitol, an orally active drug used in the treatment of osteoporosis.[1][2] The introduction of deuterium atoms makes it a valuable tool as an internal standard in quantitative analytical methods, particularly in pharmacokinetic studies.[3]

Core Identification and Properties

This compound is a synthetic analogue of 1α,25-dihydroxyvitamin D3.[4] It is distinguished by a hydroxypropoxy group at the 2β position and the inclusion of six deuterium atoms.[4] While a specific CAS number for this compound is not consistently reported across major databases, the CAS number for the unlabeled parent compound, Eldecalcitol, is 104121-92-8.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C30H44D6O5 | |

| Molecular Weight | ~496.75 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Up to 99.53% | |

| Storage Temperature | -20°C |

Mechanism of Action and Biological Activity

Eldecalcitol acts as a Vitamin D Receptor (VDR) activator, playing a crucial role in the regulation of gene expression related to calcium and phosphate homeostasis. It is a potent inhibitor of bone resorption. Clinical studies have demonstrated that Eldecalcitol can significantly increase bone mineral density.

Experimental Protocols: Quantification in Biological Matrices

This compound is frequently utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Eldecalcitol in biological samples, such as human plasma. The gold standard for this analysis is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Detailed UPLC-MS/MS Methodology

This protocol outlines a typical approach for the determination of Eldecalcitol in human plasma using this compound as an internal standard.

-

Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) to isolate the analyte and internal standard from matrix components.

-

Chromatographic Separation:

-

System: Acquity Ultra Performance Liquid Chromatography (UPLC) unit.

-

Column: C18 column (e.g., 150 x 2 mm).

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

-

Mass Spectrometric Detection:

-

System: Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is preferred for its performance with moderately polar, thermally stable compounds.

-

Detection Mode: Multi-Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Eldecalcitol: m/z 508.6 → 397.4

-

This compound (SIL-IS): m/z 514.6 → 403.3

-

-

-

Quantification: The concentration of Eldecalcitol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

Isotopic Purity of Eldecalcitol-d6 for Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Eldecalcitol-d6, a deuterated analog of the active vitamin D derivative, Eldecalcitol. The focus is on its application as an internal standard in mass spectrometry-based bioanalysis. This document outlines the significance of isotopic purity, methods for its determination, and the underlying signaling pathways of Eldecalcitol's therapeutic action.

Introduction to Eldecalcitol and Isotopic Labeling

Eldecalcitol, or 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3, is a potent analog of the active form of vitamin D3 used in the treatment of osteoporosis. It has been shown to effectively increase bone mineral density by suppressing bone resorption. In pharmacokinetic and metabolism studies, stable isotope-labeled internal standards are crucial for accurate quantification of the drug in biological matrices. This compound, where six hydrogen atoms are replaced by deuterium, serves this purpose. The isotopic purity of this internal standard is a critical parameter that directly impacts the accuracy and reliability of bioanalytical methods.

Quantitative Analysis of this compound Isotopic Purity

The isotopic purity of this compound is determined to ensure that the majority of the compound is the desired hexadeuterated form and to quantify the distribution of other isotopic species (d0 to d5). This information is vital for correcting measurements and avoiding interference with the non-labeled analyte.

Mass Spectrometric Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for determining the isotopic distribution of deuterated compounds. The multiple reaction monitoring (MRM) mode is employed for its high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Eldecalcitol | 508.6 | 397.4 |

| This compound | 514.6 | 403.3 |

Table 1: Optimized MRM transitions for Eldecalcitol and this compound.[1]

Isotopic Distribution Data

The isotopic distribution of a batch of this compound can be determined by analyzing the relative intensities of the mass peaks corresponding to the different isotopic species. While specific batch data is proprietary, a typical distribution for a highly enriched standard is provided below as an illustrative example.

| Isotopic Species | Mass Difference (Da) | Relative Abundance (%) |

| d0 (unlabeled) | 0 | < 0.1 |

| d1 | 1 | < 0.5 |

| d2 | 2 | < 1.0 |

| d3 | 3 | < 2.0 |

| d4 | 4 | ~ 5.0 |

| d5 | 5 | ~ 15.0 |

| d6 (fully labeled) | 6 | > 75.0 |

Table 2: Example of a typical isotopic distribution for this compound. The exact distribution may vary between synthesis batches.

Experimental Protocol for Isotopic Purity Determination

This section outlines a general experimental protocol for the determination of the isotopic purity of this compound using LC-MS/MS.

Materials and Reagents

-

This compound reference standard

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Formic acid (for mobile phase modification)

-

A suitable LC column (e.g., C18 reversed-phase)

-

A triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for vitamin D analogs.[1]

Sample Preparation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution with a concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Set up an appropriate LC method to achieve good chromatographic separation and peak shape for Eldecalcitol. A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a gradient of water and an organic solvent (methanol or acetonitrile), often with a small amount of formic acid to improve ionization.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode.

-

Perform a full scan analysis of the this compound working solution to identify the molecular ion cluster and determine the m/z values of the different isotopic species (d0 to d6).

-

Acquire data in full scan mode with high resolution to accurately measure the intensity of each isotopic peak.

-

Data Analysis

-

Integrate the peak area for each isotopic species in the extracted ion chromatograms.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the total peak area of all isotopic species and multiplying by 100.

-

Correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule to accurately determine the deuterium incorporation.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the isotopic purity of this compound.

Eldecalcitol Signaling Pathway in Bone Metabolism

Eldecalcitol exerts its therapeutic effects by modulating the signaling pathways that control bone remodeling. A key mechanism is the suppression of bone resorption by osteoclasts.

Eldecalcitol binds to the Vitamin D Receptor (VDR) in osteoblasts. This interaction leads to a suppression of the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and an increase in the expression of Osteoprotegerin (OPG).[2] RANKL is a key cytokine that promotes the differentiation and activation of osteoclasts, the cells responsible for bone resorption. OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors. By decreasing the RANKL/OPG ratio, Eldecalcitol effectively inhibits osteoclastogenesis and reduces bone resorption, leading to an increase in bone mineral density.

References

A Technical Guide to the Role of Eldecalcitol-d6 in Vitamin D Analog Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eldecalcitol is a potent, second-generation vitamin D analog approved for the treatment of osteoporosis.[1][2][3] Rigorous preclinical and clinical evaluation of Eldecalcitol, like any drug candidate, requires highly accurate and precise bioanalytical methods to determine its concentration in biological matrices. This technical guide details the critical role of Eldecalcitol-d6, a deuterated form of the parent drug, as an internal standard in quantitative mass spectrometry. The use of stable isotope-labeled (SIL) internal standards like this compound is the gold standard in pharmacokinetic and metabolic studies, compensating for variability in sample preparation and matrix effects to ensure data integrity.[4][5] This document provides an overview of the Vitamin D signaling pathway, detailed experimental protocols for bioanalysis, and a logical framework for the application of this compound in research.

Introduction to Eldecalcitol and Vitamin D Analogs

Eldecalcitol, or 1α,25-dihydroxy-2β-(3-hydroxypropyloxy)vitamin D3, is a synthetic analog of the active form of vitamin D3, calcitriol. It is distinguished by a hydroxypropyloxy group at the 2β position, which enhances its pharmacological profile. Eldecalcitol exhibits a strong inhibitory effect on bone resorption while maintaining desirable effects on calcium metabolism, making it an effective therapy for increasing bone mineral density and reducing fracture risk in patients with osteoporosis.

Vitamin D analogs are a class of compounds designed to elicit more selective actions than endogenous vitamin D, often aiming to separate calcaemic effects from other therapeutic benefits, such as cell differentiation, immune modulation, and, in the case of Eldecalcitol, potent anti-resorptive activity. The development and validation of these analogs rely on robust analytical methods to characterize their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The Indispensable Role of Deuterated Internal Standards in Bioanalysis

Quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is fundamental to drug development. However, the process is susceptible to variations arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument fluctuations. To correct for this variability, an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.

The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte. This compound is the deuterated SIL analog of Eldecalcitol.

Key advantages of using this compound include:

-

Near-Identical Physicochemical Properties: this compound has the same chemical structure, polarity, and ionization efficiency as Eldecalcitol. This ensures it behaves identically during sample extraction, chromatographic separation, and ionization, a principle known as co-elution.

-

Correction for Matrix Effects: Because the SIL-IS co-elutes with the analyte, any ion suppression or enhancement from the biological matrix affects both compounds equally. The ratio of their signals remains constant, leading to accurate quantification.

-

Compensation for Analyte Loss: Any loss of the target analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will be mirrored by an equivalent loss of the SIL-IS.

-

Mass Differentiation: The deuterium atoms give this compound a higher mass than Eldecalcitol. This mass difference is easily resolved by a tandem mass spectrometer, allowing for simultaneous but distinct detection of both the analyte and the internal standard.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Eldecalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The binding initiates a cascade of molecular events leading to the modulation of gene expression.

The generalized signaling pathway is as follows:

-

Binding and Heterodimerization: Eldecalcitol enters the target cell and binds to the VDR in the cytoplasm or nucleus. This ligand-bound VDR then forms a heterodimer with the Retinoid X Receptor (RXR).

-

Translocation and DNA Binding: The VDR/RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: This binding recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in bone metabolism and calcium homeostasis. In osteoblasts, for example, Eldecalcitol has been shown to suppress the expression of RANKL, a key factor in osteoclast formation and bone resorption.

Quantitative Data Presentation

The primary application of this compound is in quantitative LC-MS/MS assays for pharmacokinetic studies. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This is known as Multiple Reaction Monitoring (MRM).

Table 1: Illustrative LC-MS/MS Parameters for Eldecalcitol Quantification

| Parameter | Eldecalcitol (Analyte) | This compound (Internal Standard) | Rationale |

| Chemical Formula | C₂₉H₄₈O₅ | C₂₉H₄₂D₆O₅ | 6 Deuterium atoms replace 6 Hydrogen atoms. |

| Monoisotopic Mass | 476.3502 | 482.3879 | Mass difference of ~6 Da for MS resolution. |

| Precursor Ion (Q1) | m/z 508.6 | m/z 514.6 | Represents the ammoniated adduct [M+NH₄]⁺. |

| Product Ion (Q3) | m/z 397.4 | m/z 403.3 | A characteristic fragment ion for quantification. |

| MRM Transition | 508.6 → 397.4 | 514.6 → 403.3 | Specific transitions monitored for high selectivity. |

| Typical Retention Time | 3.5 min | 3.5 min | Co-elution is critical for accurate correction. |

Note: Specific m/z values can vary based on adduct formation (e.g., [M+H]⁺, [M+Na]⁺) and ionization source (APCI, ESI). The values presented are based on published methods using APCI.

Detailed Experimental Protocol: Pharmacokinetic Analysis in Human Plasma

This section outlines a typical protocol for quantifying Eldecalcitol in human plasma samples from a clinical study.

5.1 Objective To determine the concentration-time profile of Eldecalcitol in human plasma following oral administration, using this compound as an internal standard.

5.2 Materials and Reagents

-

Eldecalcitol reference standard

-

This compound (Internal Standard)

-

Human plasma (blank, and study samples)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Acetate

-

Water (UPLC-grade)

-

Solid Phase Extraction (SPE) cartridges

5.3 Sample Preparation (Solid Phase Extraction - SPE)

-

Thaw Samples: Thaw plasma samples, calibrators, and quality controls (QCs) at room temperature.

-

Spike Internal Standard: To 200 µL of each plasma sample, add 25 µL of this compound working solution (e.g., at 10 ng/mL) and vortex briefly. This step is crucial and must be done at the very beginning.

-

Condition SPE Plate: Condition an SPE plate/cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load Sample: Load the plasma mixture onto the SPE plate.

-

Wash: Wash the plate with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute: Elute Eldecalcitol and this compound with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

-

Evaporate: Dry the eluate under a stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

5.4 LC-MS/MS Instrumentation and Conditions

-

UPLC System: Standard high-performance liquid chromatography system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-programmed gradient from low to high organic phase (B) to elute the analyte.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.

-

Detection: MRM mode, monitoring the transitions specified in Table 1.

5.5 Data Analysis

-

Integration: Integrate the peak areas for both Eldecalcitol and this compound.

-

Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Peak Area of Eldecalcitol) / (Peak Area of this compound).

-

Calibration Curve: Plot the PAR of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x² weighting).

-

Quantification: Determine the concentration of Eldecalcitol in the unknown samples by interpolating their PAR values from the calibration curve.

-

Pharmacokinetic Parameters: Use the resulting concentration-time data to calculate PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Logical Framework: The Internal Standard Method

The entire principle of using this compound as an internal standard is based on the constancy of the response ratio. Analytical variability may cause the absolute signal intensity of both the analyte and the IS to fluctuate, but their ratio remains proportional to their concentration ratio.

Conclusion

This compound is not merely an accessory but a fundamental tool in the research and development of Eldecalcitol. As a stable isotope-labeled internal standard, it provides the analytical anchor required for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Its use in LC-MS/MS methods allows researchers and drug development professionals to generate reliable pharmacokinetic data, which is essential for regulatory submissions and for fully understanding the clinical pharmacology of this important osteoporosis therapy. The principles and protocols outlined in this guide underscore the gold-standard approach that this compound enables in modern vitamin D analog research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eldecalcitol effects on osteoblastic differentiation and function in the presence or absence of osteoclastic bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note: UPLC-MS/MS Method for the Quantification of Eldecalcitol in Human Plasma Using Eldecalcitol-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific UPLC-MS/MS method for the quantification of Eldecalcitol in human plasma. The method utilizes Eldecalcitol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE). Chromatographic separation is achieved on a C18 column followed by detection using a tandem mass spectrometer operating in the positive ion atmospheric pressure chemical ionization (APCI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies of Eldecalcitol.[1]

Introduction

Eldecalcitol is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, and is used in the treatment of osteoporosis.[1] Accurate measurement of Eldecalcitol concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2] UPLC-MS/MS offers high sensitivity and selectivity for the quantification of drugs in complex biological fluids.[3] The use of a deuterated internal standard, such as this compound, is the preferred method for correcting for matrix effects and variability in sample processing and instrument response.[4] This document provides a detailed protocol for the analysis of Eldecalcitol in human plasma using a validated UPLC-MS/MS method.

Experimental

Materials and Reagents

-

Eldecalcitol reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Human plasma (blank)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., AB SCIEX Triple Quad 6500+)

-

Solid-phase extraction manifold

-

SPE cartridges

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Eldecalcitol and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Eldecalcitol stock solution with a mixture of acetonitrile and water to create calibration standards.

-

Spiked Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 500 µL of plasma sample, add a known amount of this compound internal standard solution.

-

Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute Eldecalcitol and this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

UPLC Conditions

| Parameter | Value |

| Column | C18 column (e.g., 150 x 2 mm) |

| Mobile Phase A | 2 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | As per column specifications |

| Injection Volume | 5 µL |

| Run Time | 3.5 min |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Eldecalcitol | 508.6 | 397.4 |

| This compound (IS) | 514.6 | 403.3 |

**

Data Analysis and Quantification

The concentration of Eldecalcitol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Eldecalcitol in the unknown samples is then interpolated from this calibration curve.

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, recovery, and matrix effects.

| Parameter | Result |

| Linearity | The calibration curve was linear over the tested concentration range with a correlation coefficient (r²) > 0.99. |

| Lower Limit of Quantification (LLOQ) | The LLOQ was determined to be 5 pg/mL. |

| Accuracy and Precision | Intra- and inter-day accuracy and precision were within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ). |

| Recovery | The extraction recovery of Eldecalcitol and the internal standard was consistent and reproducible. |

| Matrix Effect | No significant matrix effect was observed. |

Experimental Workflow

Caption: UPLC-MS/MS workflow for Eldecalcitol quantification.

Conclusion

The UPLC-MS/MS method described in this application note is a reliable and robust method for the quantification of Eldecalcitol in human plasma. The use of a deuterated internal standard and solid-phase extraction for sample preparation ensures high accuracy and precision. This method is well-suited for supporting pharmacokinetic studies in drug development.

References

- 1. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

Application Notes & Protocols for the Quantitative Analysis of Eldecalcitol in Human Plasma using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eldecalcitol, a novel analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is utilized in the treatment of osteoporosis.[1][2][3] It demonstrates a strong inhibitory effect on bone resorption, leading to a significant increase in bone mineral density.[4] Accurate quantification of Eldecalcitol in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed protocols for the sample preparation and analysis of Eldecalcitol in human plasma using a stable isotope-labeled internal standard, Eldecalcitol-d6, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard is fundamental for achieving accurate and precise quantification by compensating for variability during sample preparation and analysis.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Eldecalcitol using a deuterated internal standard and LC-MS/MS methodology.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Eldecalcitol | 508.6 | 397.4 | Positive APCI |

| This compound (IS) | 514.6 | 403.3 | Positive APCI |

APCI: Atmospheric Pressure Chemical Ionization

Table 2: Method Validation Parameters

| Parameter | Result | Reference |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL | |

| 10 pg/mL | ||

| Calibration Curve Range | 10.0 - 1000.0 pg/mL | |

| 25 - 3200 pg/mL | ||

| Accuracy | Within 90.8 - 107.0% | |

| Intra-assay Precision | 2.3 - 9.7% | |

| Inter-assay Precision | 1.0 - 3.4% |

Experimental Protocols

1. Plasma Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of Eldecalcitol from human plasma using solid-phase extraction, a robust method for sample clean-up and concentration.

Materials:

-

Human plasma samples

-

This compound internal standard (IS) solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE manifold

-

Nitrogen evaporator

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Internal Standard Spiking: To a 500 µL aliquot of plasma, add a specific volume of this compound internal standard solution. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute Eldecalcitol and the internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

This protocol describes the instrumental analysis of the prepared samples for the quantification of Eldecalcitol.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 150 x 2.1 mm, 5 µm)

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 2 mmol/L ammonium acetate) in a ratio of approximately 85:15 (v/v).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion APCI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Eldecalcitol: m/z 508.6 → 397.4

-

This compound: m/z 514.6 → 403.3

-

-

Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Visualizations

Caption: Experimental workflow for Eldecalcitol analysis.

Caption: Eldecalcitol's mechanism of action on bone.

References

- 1. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]